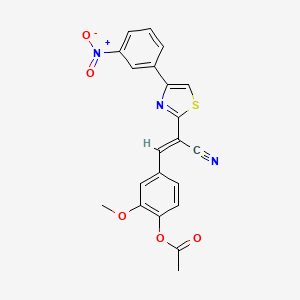

(E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate

Description

Properties

IUPAC Name |

[4-[(E)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]-2-methoxyphenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O5S/c1-13(25)29-19-7-6-14(9-20(19)28-2)8-16(11-22)21-23-18(12-30-21)15-4-3-5-17(10-15)24(26)27/h3-10,12H,1-2H3/b16-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLBDCXGWIFZIR-LZYBPNLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of the corresponding phenyl derivative.

Vinylation: The vinyl group is introduced through a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.

Cyano Group Addition: The cyano group can be added using a cyanation reaction, often involving the use of cyanide salts.

Methoxyphenyl Acetate Formation: The final step involves the esterification of the methoxyphenyl group with acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the nitrophenyl group, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with functional groups like methoxy or amino groups.

Scientific Research Applications

Structural Characteristics

The compound features a thiazole ring, a cyano group, and an acetate moiety, which contribute to its biological activity. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique arrangement of these functional groups allows for diverse interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar in structure to (E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate exhibit significant anticancer properties. For example, studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines. The compound's structure may enhance its binding affinity to specific targets involved in cancer progression.

Antimicrobial Activity

The presence of a nitrophenyl group and thiazole ring suggests potential antimicrobial activities. Compounds with similar structural features have demonstrated effectiveness against various bacterial strains, making (E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate a candidate for further investigation in developing new antimicrobial agents.

Enzyme Inhibition

The compound's ability to interact with enzymes presents opportunities for developing inhibitors that could regulate metabolic pathways. Studies utilizing quantitative structure-activity relationship (QSAR) models may help elucidate how modifications to the structure can enhance enzyme inhibitory activity.

Synthesis and Modification

Several synthetic pathways are available for producing (E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate. These methods allow for systematic variations that could improve its biological properties or yield novel derivatives with enhanced efficacy.

| Synthetic Method | Description |

|---|---|

| Condensation Reactions | Involves the reaction between thiazole derivatives and cyanoacetic acid to form the desired compound. |

| Functional Group Modifications | Targeted modifications to enhance specific biological activities or solubility profiles. |

Interaction Studies

Understanding how (E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate interacts with biological macromolecules is crucial for optimizing its pharmacological properties. Techniques such as:

- Surface Plasmon Resonance (SPR) : To measure binding affinities with proteins.

- Isothermal Titration Calorimetry (ITC) : To assess thermodynamic parameters of binding interactions.

- Molecular Docking Simulations : To predict the binding modes and affinities with various biological targets.

These methods can provide insights into the mechanisms of action and facilitate the design of more potent analogs.

Case Studies

Several studies have highlighted the potential applications of compounds related to (E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate:

-

Anticancer Activity Evaluation : A study conducted by the National Cancer Institute evaluated similar thiazole derivatives against a panel of cancer cell lines, demonstrating significant cytotoxicity and potential for further development as anticancer agents.

"The synthesized compounds exhibited an average cell growth inhibition rate across multiple cancer cell lines, indicating promising anticancer activity."

- Antimicrobial Testing : Research on related compounds has shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, suggesting that modifications to the thiazole structure could enhance antimicrobial efficacy.

- Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that structural modifications could lead to improved inhibitors for therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of (E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The nitrophenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The thiazole ring can coordinate with metal ions, influencing the activity of metalloenzymes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural uniqueness lies in its combination of a thiazole core, nitrophenyl group, and conjugated vinyl linkage. Below is a comparative analysis with structurally related compounds:

Key Observations:

- Bioactivity: The target compound’s nitro and cyano groups may enhance reactivity toward biological targets, similar to plant-derived thiazole alkaloids that disrupt insect physiology . However, its synthetic origin suggests tunable properties compared to natural analogs.

- Synthesis: Unlike biosynthetic pathways for plant-derived compounds , the target compound likely requires precision in steps like cyano-group introduction and stereoselective vinyl bond formation.

Electronic and Reactivity Profiles

- Conjugation Effects : The extended π-system (vinyl-thiazole-nitrophenyl) may enhance UV absorption or fluorescence, a feature exploited in optoelectronic materials but less common in bioactive analogs.

Challenges in Comparative Studies

- Data Limitations : Direct bioactivity or crystallographic data for the target compound is absent in the provided evidence. Most inferences derive from structural analogs, such as insecticidal thiazoles in plant extracts or synthetic nitrophenyl-thiazoles .

- Refinement Tools : While SHELXL is standard for structural refinement , computational modeling (e.g., DFT) might better predict the compound’s reactivity compared to experimental data.

Biological Activity

(E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound's molecular formula is C₁₈H₁₈N₂O₃S, and it contains various functional groups that facilitate interactions with biological targets, making it a subject of interest in drug development and biological research.

Structural Characteristics

The compound features several key components:

- Thiazole Ring : Known for its biological activity, the thiazole moiety is often associated with antimicrobial and anticancer properties.

- Cyano Group : This electron-withdrawing group can enhance the compound's reactivity and binding affinity to biological targets.

- Nitrophenyl Group : This moiety can participate in π-π interactions, potentially increasing the compound's efficacy against certain cellular receptors.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit notable biological activities, including:

- Antimicrobial Properties : The presence of the thiazole ring suggests potential effectiveness against various pathogens.

- Anticancer Activity : Structural analogs have shown promise in inhibiting tumor growth, indicating that this compound may also possess similar capabilities.

The mechanism of action for (E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate involves several interactions:

- Electrophilic Interactions : The cyano group acts as an electrophile, interacting with nucleophilic sites on enzymes or receptors.

- Hydrophobic Interactions : The nitrophenyl group may enhance binding to aromatic residues in proteins.

- Metal Coordination : The thiazole ring can coordinate with metal ions, influencing the activity of metalloenzymes.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Ring : Using Hantzsch thiazole synthesis involving α-haloketones and thioamides.

- Nitration for Nitrophenyl Group Introduction : Achieved through nitration of the corresponding phenolic derivative.

- Vinylation via Heck Reaction : This step introduces the vinyl group using an aryl halide and alkene in the presence of a palladium catalyst.

- Cyano Group Addition : Accomplished through cyanation reactions using cyanide salts.

Antimicrobial Activity

In vitro studies have shown that derivatives of compounds similar to (E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate exhibit significant antimicrobial activity. For example, compounds with structural similarities demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various pathogens .

Anticancer Studies

Thiazole-containing compounds have been investigated for their anticancer properties. A study indicated that specific derivatives showed IC50 values less than those of standard chemotherapeutics like doxorubicin, suggesting enhanced efficacy against cancer cell lines . The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influence cytotoxic activity.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃S |

| Molecular Weight | 342.41 g/mol |

| CAS Number | 683250-34-2 |

| Antimicrobial MIC Range | 0.22 - 0.25 μg/mL |

| Anticancer IC50 Values | < Doxorubicin |

Q & A

Q. What are the optimized synthetic routes for (E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate, and how are intermediates characterized?

Methodological Answer: The synthesis involves multi-step reactions, including cyclization and condensation. For example, thiazole intermediates can be synthesized via cyclization of 3-nitrophenyl acetophenone derivatives with thiourea in ethanol under reflux (10–12 hours) using iodine as a catalyst and pyridine as a base, achieving yields >90% . Key intermediates like 4-(3-nitrophenyl)thiazol-2-amine are purified via recrystallization (ethanol/dioxane mixtures). Final esterification steps may employ acetyl chloride in DMF with K₂CO₃ as a base, followed by column chromatography for purification . Characterization relies on TLC for reaction monitoring, 1H/13C-NMR for structural confirmation, and melting point analysis for purity assessment .

Q. How are spectral techniques employed to resolve structural ambiguities in this compound?

Methodological Answer: Discrepancies in spectral data (e.g., overlapping peaks in 1H-NMR) are resolved using:

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer: Initial screening focuses on enzyme inhibition (e.g., acetylcholinesterase for neuroactive compounds) or cytotoxicity (e.g., MTT assay on cancer cell lines). For example:

- Kinetic assays : Monitor substrate conversion spectrophotometrically at 412 nm using Ellman’s reagent .

- Dose-response curves : Test concentrations from 0.1–100 µM, with IC₅₀ calculations via nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How can reaction intermediates and by-products be identified during synthesis?

Methodological Answer:

- LC-MS/MS : Track intermediates in real-time, using electrospray ionization (ESI) in positive/negative modes.

- Isolation via preparative HPLC : Use C18 columns (MeCN/H₂O gradient) to separate by-products for structural analysis .

- Computational modeling : Gaussian 09 to simulate reaction pathways and identify transition states .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR)?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., nitro → amino groups) and compare bioactivity.

- Molecular docking (AutoDock Vina) : Dock derivatives into target protein pockets (PDB: 4EY7) to predict binding affinities. Validate with MM-PBSA free energy calculations .

- Multivariate analysis : Use PCA to correlate electronic (Hammett σ) and steric parameters (Taft Es) with activity .

Q. How can environmental stability and degradation pathways be assessed?

Methodological Answer:

- Hydrolytic degradation : Incubate compound in buffers (pH 3–9, 37°C) and analyze via HPLC-UV at 254 nm.

- Photolysis studies : Expose to UV light (λ = 254 nm) in a photoreactor; identify products via GC-MS .

- QSAR modeling : Use EPI Suite to predict biodegradation half-lives and ecotoxicity (e.g., LC₅₀ for Daphnia magna) .

Q. How are contradictions in biological data resolved (e.g., in vitro vs. in vivo efficacy)?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS after oral administration (rodent models).

- Metabolite identification : Incubate with liver microsomes (human/rat), extract metabolites, and compare fragmentation patterns with libraries .

- Dose normalization : Adjust in vivo doses based on bioavailability (e.g., 10 mg/kg oral vs. 1 µM in vitro) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.